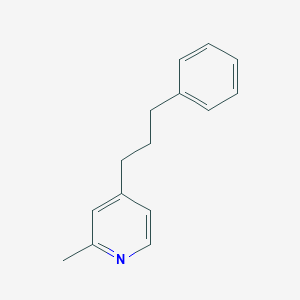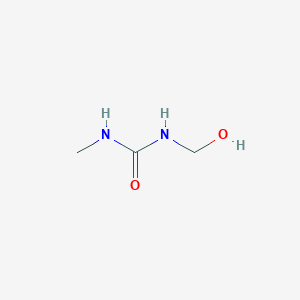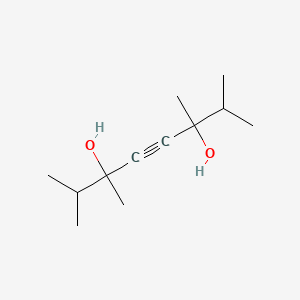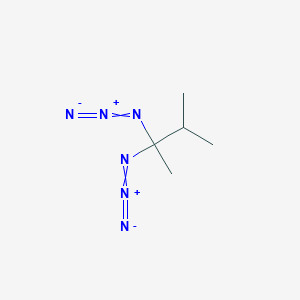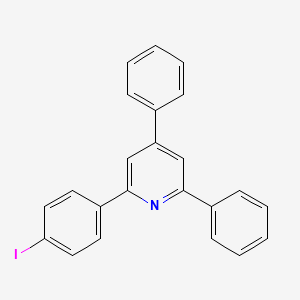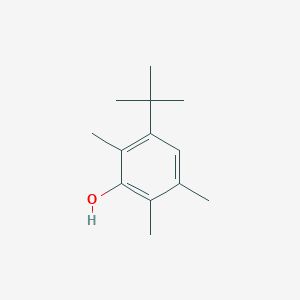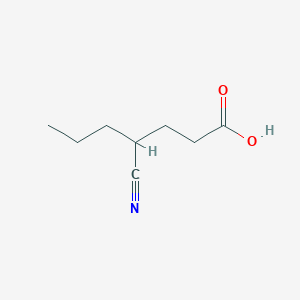![molecular formula C12H12O2 B14362759 6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 90135-62-9](/img/structure/B14362759.png)
6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a chemical compound with a unique structure that includes a biphenyl core with hydroxyl and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can be achieved through several methods. One common approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation to achieve the desired transformation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity and influence metabolic pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybiphenyl: A similar compound with a hydroxyl group on the biphenyl core.
Eltrombopag: A compound with a similar biphenyl structure but with additional functional groups that confer different biological activities.
Uniqueness
6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of hydroxyl and ketone functional groups on the biphenyl core. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
| 90135-62-9 | |
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4-hydroxy-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-5,8,12,14H,6-7H2 |
Clave InChI |
FXFNXPGBRXYZRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C(C1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)

